molecular formula C23H18N6O9 B12367167 Egfr WT/T790M-IN-1

Egfr WT/T790M-IN-1

Cat. No.: B12367167
M. Wt: 522.4 g/mol
InChI Key: PQRCJFXEOCWONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Egfr WT/T790M-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Egfr WT/T790M-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Egfr WT/T790M-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants.

    Biology: Helps in understanding the signaling pathways involving EGFR and its role in cell proliferation and survival.

    Medicine: Investigated for its potential in overcoming resistance in NSCLC patients who have developed the T790M mutation.

    Industry: Utilized in the development of new therapeutic agents targeting EGFR mutations

Mechanism of Action

Egfr WT/T790M-IN-1 exerts its effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The compound is effective against both the wild-type and T790M mutant forms of EGFR, making it a valuable tool in overcoming resistance to earlier-generation TKIs .

Comparison with Similar Compounds

Egfr WT/T790M-IN-1 is unique in its dual inhibition of both wild-type and T790M mutant EGFR. Similar compounds include:

This compound stands out due to its ability to target both forms of EGFR, providing a broader spectrum of activity and potential therapeutic benefits.

Properties

Molecular Formula

C23H18N6O9

Molecular Weight

522.4 g/mol

IUPAC Name

N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30)

InChI Key

PQRCJFXEOCWONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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